H-Ala-ala-pro-ala-OH

Catalog No.
S761054
CAS No.
53620-20-5
M.F
C14H24N4O5
M. Wt
328.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Ala-ala-pro-ala-OH

CAS Number

53620-20-5

Product Name

H-Ala-ala-pro-ala-OH

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C14H24N4O5/c1-7(15)11(19)16-8(2)13(21)18-6-4-5-10(18)12(20)17-9(3)14(22)23/h7-10H,4-6,15H2,1-3H3,(H,16,19)(H,17,20)(H,22,23)/t7-,8-,9-,10-/m0/s1

InChI Key

KHANLXYXMOODOB-XKNYDFJKSA-N

SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)N

This tetrapeptide finds applications in various scientific research areas:

Substrate for Enzymes:

H-Ala-ala-pro-ala-OH serves as a substrate for several enzymes, particularly those belonging to the class of peptidases, which break down peptides into their constituent amino acids. Notably, it is a substrate for:

  • Dipeptidyl peptidase II (DPP II): This enzyme cleaves off the N-terminal dipeptide (Ala-Ala) from the tetrapeptide, leaving behind H-Pro-ala-OH.
  • Xaa-Pro dipeptidases: These enzymes cleave dipeptides with a proline (Pro) in the C-terminal position, making H-Ala-ala-pro-ala-OH a valuable tool for studying their activity.

Peptide Model System:

Due to its simple structure and well-defined properties, H-Ala-ala-pro-ala-OH serves as a model system for studying various aspects of peptide behavior, including:

  • Conformational analysis: Researchers use this peptide to understand how the presence of proline affects the overall conformation and flexibility of the peptide backbone.
  • Peptide-protein interactions: Studies can utilize H-Ala-ala-pro-ala-OH to investigate how peptides interact with specific proteins, providing insights into protein function and drug design.
  • Self-assembly: This tetrapeptide can self-assemble into higher-order structures under specific conditions, offering a model system for studying peptide aggregation and its potential implications in diseases like amyloidosis.

Research in Therapeutic Development:

Emerging research explores the potential therapeutic applications of H-Ala-ala-pro-ala-OH, particularly in:

  • Neurodegenerative diseases: Studies suggest this peptide may have neuroprotective effects and could be used as a potential therapeutic target in diseases like Alzheimer's and Parkinson's.
  • Drug delivery systems: Researchers are investigating the use of H-Ala-ala-pro-ala-OH as a carrier molecule for drug delivery, owing to its biocompatibility and ability to self-assemble into nanostructures.

H-Ala-Ala-Pro-OH, also known as H-Alanine-Alanine-Proline-OH, is a tripeptide composed of three amino acids: alanine, alanine, and proline. The compound is characterized by its unique sequence and structure, which contribute to its biological functions and applications in various fields, including biochemistry and pharmacology. The presence of proline in the sequence introduces a distinctive rigidity and conformational flexibility, making it significant in protein folding and stability.

, primarily involving peptide bond formation and modifications typical of amino acids. Key reactions include:

  • Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms, which can affect the peptide's structure and function.
  • Hydrolysis: Under certain conditions, the peptide bonds can be cleaved, leading to the release of individual amino acids.
  • Condensation: H-Ala-Ala-Pro-OH can participate in condensation reactions to form larger peptides or proteins by linking with other amino acids or peptides.

The biological activity of H-Ala-Ala-Pro-OH is notable for its potential effects on cellular processes. Research indicates that this compound can influence the acidification of the cytoplasm within human intestinal Caco-2 cells, which may have implications for nutrient absorption and cellular metabolism. Additionally, its structure allows it to interact with various proteins, potentially modulating their activity.

The synthesis of H-Ala-Ala-Pro-OH can be achieved through several methods:

  • Solid-phase peptide synthesis: This common method involves sequentially adding protected amino acids to a solid support, allowing for efficient purification and high yield .
  • Solution-phase synthesis: This method involves synthesizing peptides in solution, where reagents are mixed to facilitate bond formation.
  • Enzymatic synthesis: Utilizing specific enzymes to catalyze peptide bond formation can provide a more selective approach to synthesizing H-Ala-Ala-Pro-OH.

H-Ala-Ala-Pro-OH has several applications across different fields:

  • Biochemical research: It serves as a model compound for studying protein interactions and folding mechanisms.
  • Pharmaceutical development: The compound's biological activity makes it a candidate for drug design, particularly in targeting metabolic pathways.
  • Cosmetic formulations: Its properties may be utilized in skincare products aimed at enhancing skin health through cellular modulation.

Studies on H-Ala-Ala-Pro-OH have revealed its interactions with various biomolecules. These interactions are crucial for understanding how the compound influences cellular processes. For instance, its ability to modulate intracellular pH levels suggests potential pathways for therapeutic interventions in metabolic disorders. Further research is necessary to elucidate the full range of interactions and their implications.

Several compounds share structural similarities with H-Ala-Ala-Pro-OH. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
H-Val-Ala-Pro-OHContains valine instead of alanineValine's branched structure affects hydrophobicity
H-Gly-Ala-Pro-OHGlycine replaces one alanineGlycine's flexibility may enhance conformational dynamics
H-Leu-Ala-Pro-OHLeucine replaces one alanineLeucine's bulkiness influences peptide stability

Each of these compounds exhibits unique properties due to variations in their amino acid composition, affecting their biological activities and applications. The presence of proline remains a common feature that contributes to their structural characteristics.

XLogP3

-3.9

Sequence

AAPA

Dates

Modify: 2023-08-15

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